molecular formula C20H29N3O2S B14811471 N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide

N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide

Cat. No.: B14811471
M. Wt: 375.5 g/mol
InChI Key: JWEWVQBUFCPLCW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a benzamide core, and a thioamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The process may include steps such as filtration, solvent removal, and purification using techniques like recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide is unique due to its specific structural features, such as the cyclohexyl group and the thioamide linkage. These features may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C20H29N3O2S

Molecular Weight

375.5 g/mol

IUPAC Name

N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide

InChI

InChI=1S/C20H29N3O2S/c1-3-4-14-18(24)22-20(26)23(2)17-13-9-8-12-16(17)19(25)21-15-10-6-5-7-11-15/h8-9,12-13,15H,3-7,10-11,14H2,1-2H3,(H,21,25)(H,22,24,26)

InChI Key

JWEWVQBUFCPLCW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(=S)N(C)C1=CC=CC=C1C(=O)NC2CCCCC2

Origin of Product

United States

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